molecular formula C8H6F2N2O2 B8528015 N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

N-(3,4-Difluorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B8528015
M. Wt: 200.14 g/mol
InChI Key: VRJNCQNABXEPDC-UHFFFAOYSA-N
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Patent
US04833270

Procedure details

A solution of 18.2 g of chloral hydrate and 260 g of anhydrous sodium sulfate in 400 ml of water was mixed with a solution of 12.9 g of 3,4-difluoroaniline and 22.24 g of hydroxylamine hydrochloride in 160 ml of water and 9 ml of concentrated hydrochloric acid. This reaction mixture was refluxed for 2 hours and then filtered while hot, collecting the solid which was washed well with water and dried. Recrystallization from hot water gave 8.4 g of the desired compound as colorless crystals, mp 148°-150° C.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
22.24 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[F:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][C:22]=1[F:23])[NH2:19].Cl.[NH2:25][OH:26]>O.Cl>[F:15][C:16]1[CH:17]=[C:18]([NH:19][C:3](=[O:5])[CH:2]=[N:25][OH:26])[CH:20]=[CH:21][C:22]=1[F:23] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
260 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
12.9 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
Quantity
22.24 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered while hot,
CUSTOM
Type
CUSTOM
Details
collecting the solid which
WASH
Type
WASH
Details
was washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot water

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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